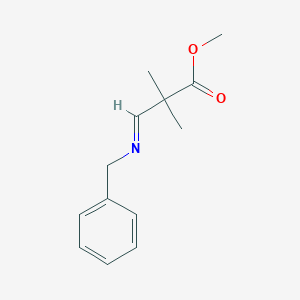![molecular formula C24H27N3 B12630856 1-[([1,1'-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 918480-13-4](/img/structure/B12630856.png)
1-[([1,1'-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is a complex organic compound that features a biphenyl group, a piperazine ring, and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Alkylation of Piperazine: The piperazine ring is alkylated using the biphenyl intermediate under basic conditions to form the desired product.
Introduction of the Pyridine Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Aplicaciones Científicas De Investigación
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism.
Comparación Con Compuestos Similares
- 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-3-yl)ethyl]piperazine
- 1-[([1,1’-Biphenyl]-4-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine
- 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-4-yl)ethyl]piperazine
Uniqueness: 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of biphenyl, piperazine, and pyridine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
918480-13-4 |
|---|---|
Fórmula molecular |
C24H27N3 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
1-[(2-phenylphenyl)methyl]-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C24H27N3/c1-2-8-21(9-3-1)24-12-5-4-10-22(24)20-27-18-16-26(17-19-27)15-13-23-11-6-7-14-25-23/h1-12,14H,13,15-20H2 |
Clave InChI |
OSXXLJRIFGGRPP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=CC=CC=N2)CC3=CC=CC=C3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl-](/img/structure/B12630773.png)
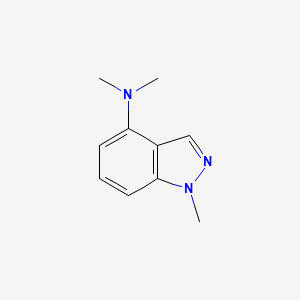
![[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12630780.png)
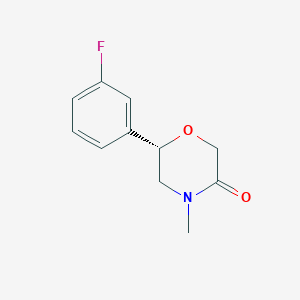
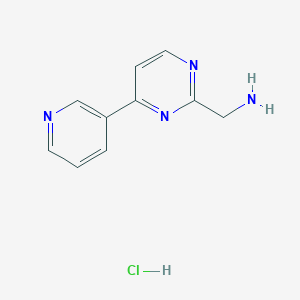
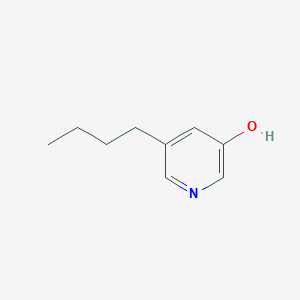
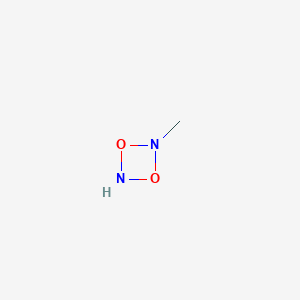
![2'-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine](/img/structure/B12630803.png)
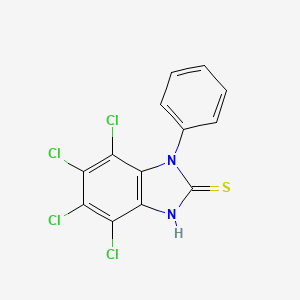

![3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B12630825.png)
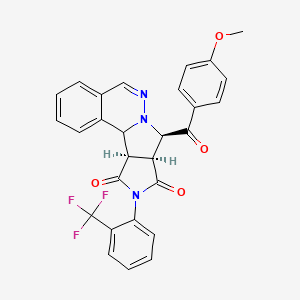
![propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12630844.png)
